molecular formula C7H15NO B1315307 N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine CAS No. 7179-96-6

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Cat. No.: B1315307
CAS No.: 7179-96-6
M. Wt: 129.2 g/mol
InChI Key: PMULDAJCNKLGCN-UHFFFAOYSA-N
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Description

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine is an organic compound with the molecular formula C7H15NO It is a derivative of methanamine, where the nitrogen atom is bonded to a methyl group and a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine typically involves the reaction of tetrahydro-2H-pyran-2-ylmethanamine with a methylating agent such as methyl iodide or methyl bromide. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the methylation process. The reaction conditions often include anhydrous solvents such as tetrahydrofuran or dimethylformamide and are conducted under an inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition or activation, and receptor-mediated processes .

Comparison with Similar Compounds

  • N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine
  • N-Methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine
  • N-Methyl-1-(tetrahydro-2H-pyran-5-yl)methanamine

Comparison: N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine is unique due to the position of the substituent on the pyran ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different physicochemical properties and biological activities, making it a valuable subject of study in various research domains .

Properties

IUPAC Name

N-methyl-1-(oxan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-7-4-2-3-5-9-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULDAJCNKLGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507340
Record name N-Methyl-1-(oxan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-96-6
Record name Tetrahydro-N-methyl-2H-pyran-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7179-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(oxan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine
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